molecular formula C14H15N3O2S B11619427 (5E)-1-acetyl-5-[4-(dimethylamino)benzylidene]-2-thioxoimidazolidin-4-one

(5E)-1-acetyl-5-[4-(dimethylamino)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11619427
M. Wt: 289.35 g/mol
InChI Key: IOHUYMIECUEXCT-XYOKQWHBSA-N
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Description

(5E)-1-ACETYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a dimethylamino phenyl group, and a sulfanyliden moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-ACETYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-ACETYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the sulfanyliden moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more reduced imidazolidinone derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

(5E)-1-ACETYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-1-ACETYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-ACETYL-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its imidazolidinone core and sulfanyliden moiety make it distinct from other compounds with similar applications.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

(5E)-1-acetyl-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H15N3O2S/c1-9(18)17-12(13(19)15-14(17)20)8-10-4-6-11(7-5-10)16(2)3/h4-8H,1-3H3,(H,15,19,20)/b12-8+

InChI Key

IOHUYMIECUEXCT-XYOKQWHBSA-N

Isomeric SMILES

CC(=O)N1/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=S

Origin of Product

United States

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